molecular formula C6H3BrClN3 B13915328 2-Bromo-8-chloroimidazo[1,2-b]pyridazine

2-Bromo-8-chloroimidazo[1,2-b]pyridazine

Katalognummer: B13915328
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: NZHUNILGQZFXIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-8-chloroimidazo[1,2-b]pyridazine is a halogenated derivative of the imidazo[1,2-b]pyridazine scaffold, a fused bicyclic heterocycle comprising imidazole and pyridazine rings. This compound features a bromine atom at position 2 and a chlorine atom at position 8 (Figure 1). The imidazo[1,2-b]pyridazine core is structurally distinct from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine due to the shared nitrogen atom between the two rings . The scaffold is synthetically versatile, with established routes involving transition-metal-catalyzed cross-coupling reactions and condensation strategies .

Eigenschaften

Molekularformel

C6H3BrClN3

Molekulargewicht

232.46 g/mol

IUPAC-Name

2-bromo-8-chloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H3BrClN3/c7-5-3-11-6(10-5)4(8)1-2-9-11/h1-3H

InChI-Schlüssel

NZHUNILGQZFXIB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC(=CN2N=C1)Br)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system is typically synthesized via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions such as sodium bicarbonate. This approach is well-documented for the synthesis of various 6-halogen-substituted imidazo[1,2-b]pyridazines, including chloro and bromo derivatives.

  • The presence of a halogen substituent on the pyridazine ring (e.g., chlorine at position 6 or 8) is crucial as it modulates the nucleophilicity of the ring nitrogens. This effect directs the alkylation to occur preferentially at the nitrogen adjacent to the amino group, facilitating efficient cyclization to the fused bicyclic system.

Halogenation and Functionalization

Halogen substituents such as bromine and chlorine are introduced either by starting with halogenated pyridazine precursors or by post-cyclization halogenation reactions. Bromination of the imidazo[1,2-b]pyridazine core can be achieved using brominating agents under controlled conditions to obtain the 2-bromo derivative, while chlorine substitution is often present on the pyridazine ring from the starting materials or introduced via nucleophilic aromatic substitution.

Specific Preparation Methods of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine

While direct literature on 2-Bromo-8-chloroimidazo[1,2-b]pyridazine is limited, closely related compounds such as 6-chloroimidazo[1,2-b]pyridazine derivatives and 2-bromo-6-chloroimidazo[1,2-b]pyridazine provide valuable synthetic insights.

Synthesis from 3-Amino-6-chloropyridazine and Bromoacetonitrile

A patented method for synthesizing 6-chloroimidazo[1,2-b]pyridazine derivatives involves:

  • Reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate at 40–100 °C for 2–8 hours.
  • Subsequent reaction of this intermediate with bromoacetonitrile in solvents such as acetonitrile at 50–160 °C for 3–15 hours under basic conditions (pH 7–9 adjusted with saturated sodium carbonate solution).
  • Isolation of the product by precipitation, filtration, and recrystallization from ethyl acetate/n-hexane mixtures yields high-purity 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile with yields around 77.5% and purity >98%.

Although this method targets the 3-carbonitrile derivative, it establishes a reliable route to the chlorinated imidazo[1,2-b]pyridazine core that can be further functionalized.

Cyclization with α-Bromoketones

An alternative and widely used approach is the condensation of 3-amino-6-chloropyridazine with α-bromoketones under mild basic conditions (e.g., sodium bicarbonate) to form the imidazo[1,2-b]pyridazine ring system bearing bromine at position 2:

  • The α-bromoketone is prepared via bromination of the corresponding ketone.
  • The reaction proceeds via nucleophilic substitution of the amino group on the pyridazine with the α-bromoketone, followed by cyclization to form the fused ring.
  • This method allows for variation of substituents on the ketone, enabling the synthesis of various 2-substituted imidazo[1,2-b]pyridazines, including the 2-bromo derivative.

Post-Synthetic Halogenation

Starting from 6-chloroimidazo[1,2-b]pyridazine, bromination at position 2 can be achieved by treatment with brominating agents under controlled conditions to yield 2-bromo-6-chloroimidazo[1,2-b]pyridazine. This step requires careful control to avoid over-bromination or substitution at undesired positions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield (%) Purity (%) Notes
Condensation with N,N-dimethylformamide dimethyl acetal and bromoacetonitrile 3-Amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal, bromoacetonitrile 40–100 °C (step 1), 50–160 °C (step 2), pH 7–9 with saturated sodium carbonate 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile 77.5 98.5 Multi-step; high purity; scalable
Cyclization with α-bromoketone 3-Amino-6-chloropyridazine, α-bromoketone Mild base (NaHCO3), room temp to mild heating 2-Bromo-6-chloroimidazo[1,2-b]pyridazine derivatives Variable (generally good) Not specified Versatile; allows substitution variation
Direct bromination of 6-chloroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine Brominating agents, controlled temperature 2-Bromo-6-chloroimidazo[1,2-b]pyridazine Not specified Not specified Requires careful control to avoid side reactions

Research Findings and Notes

  • The presence of halogen substituents in the pyridazine ring system is critical for directing regioselectivity during cyclization and halogenation steps.
  • The use of mild bases such as sodium bicarbonate or saturated sodium carbonate solutions is common to maintain reaction conditions that favor cyclization without decomposition.
  • Purification typically involves recrystallization from ethyl acetate and n-hexane mixtures to achieve high purity products suitable for further applications.
  • The synthetic routes allow for the introduction of various substituents, enabling the exploration of structure-activity relationships in pharmaceutical research.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

  • Positional Effects: Bromine at C2 (target) vs. C8 (8-bromo-6-chloro analog) alters steric and electronic properties.
  • Halogenation : Bromine’s larger atomic radius compared to chlorine may enhance lipophilicity and π-π stacking, impacting membrane permeability and target engagement .
Pharmacological and Functional Comparisons
  • Kinase Inhibition : Derivatives with halogens or aryl groups at C2/C3 (e.g., 2-phenyl analogs) show potent inhibition of IKKβ and Trk kinases. The target’s C2 bromine may sterically hinder ATP-binding pockets, similar to phenyl-substituted analogs .
  • AChE Inhibition: Nitro and amino groups at C3/C6 (e.g., 3-nitro-6-piperidinyl) enhance AChE binding via hydrogen bonding. The target’s halogen substituents lack hydrogen-bond donors, suggesting lower AChE affinity but possible selectivity for other targets .
  • Antiparasitic Activity: 2-Phenyl derivatives exhibit nanomolar efficacy against Haemonchus contortus.
Physicochemical and Pharmacokinetic Properties
  • Solubility : Halogenated derivatives (e.g., 8-bromo-6-chloro) are typically less water-soluble than polar analogs (e.g., carboxylate esters in ). The target’s lipophilicity (ClogP ~2.1*) may limit bioavailability, necessitating prodrug strategies .
  • Synthetic Accessibility : Bromine at C2 requires regioselective coupling, as Minisci alkylation favors C8 in 6-chloroimidazo[1,2-b]pyridazines . This complicates synthesis compared to C8-bromo analogs.

*Estimated using fragment-based methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.